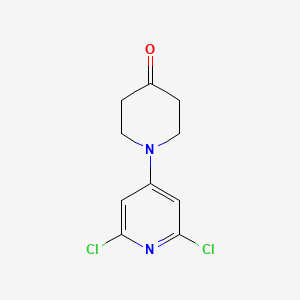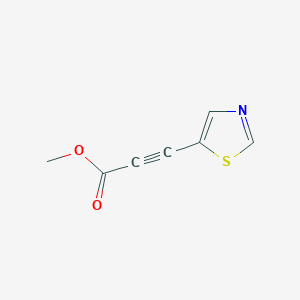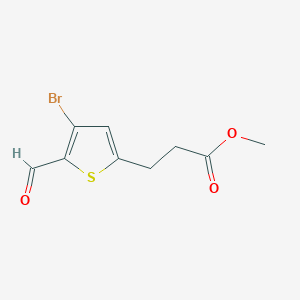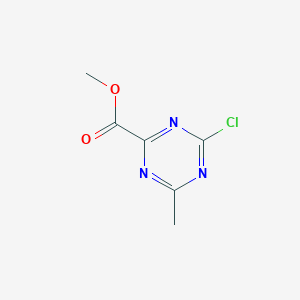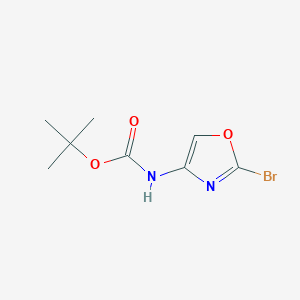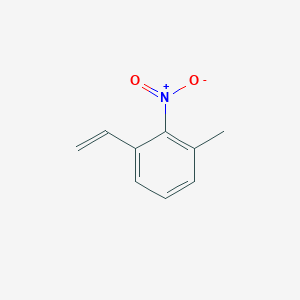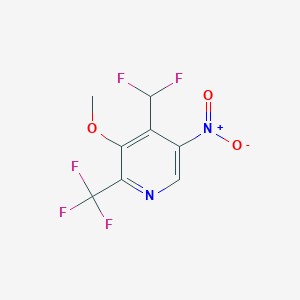
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in various fields of chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce these functional groups . The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, bioavailability, and metabolic stability . These groups may also interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions, modulating the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethyl and nitro groups.
4-(Trifluoromethyl)pyridine: Contains only the trifluoromethyl group and lacks the other functional groups.
Uniqueness
4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these groups with the nitro and methoxy functionalities makes this compound particularly versatile in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H5F5N2O3 |
|---|---|
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O3/c1-18-5-4(7(9)10)3(15(16)17)2-14-6(5)8(11,12)13/h2,7H,1H3 |
InChI-Schlüssel |
FPSOCLJYFPYJER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







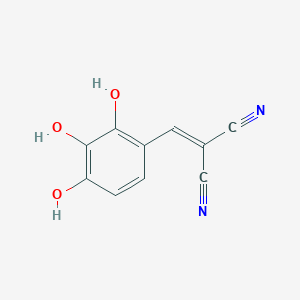
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
